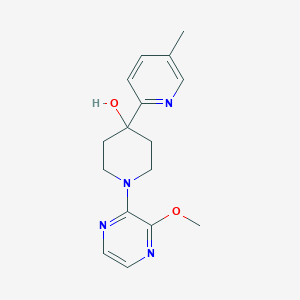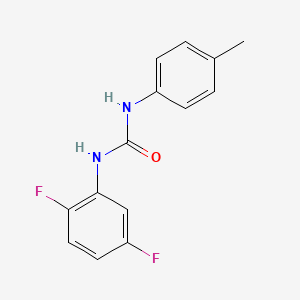
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including modulation of gene expression, inhibition of protein synthesis, and alteration of cellular signaling pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in antioxidant defense and reduces the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its poor solubility in water and limited stability in biological fluids.
Future Directions
There are several future directions for N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide research, including the development of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide-based anticancer drugs, the investigation of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential use in treating neurodegenerative diseases, and the exploration of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's role in modulating immune responses. Additionally, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a promising chemical compound that has potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, providing a foundation for future research. Further studies are needed to fully explore the potential of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to optimize its use in various applications.
Synthesis Methods
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-fluorophenylhydrazine with methyl isobutyrylacetate to form 2-fluorophenyl-1-methyl-1H-pyrazole-5-carboxylic acid. This compound is then converted to N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide through the reaction with thionyl chloride and then with ammonia.
Scientific Research Applications
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. In neuroprotection, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons against oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. In anti-inflammatory therapy, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVGPVMPQJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)
![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)

![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)
![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)